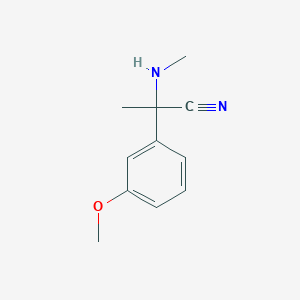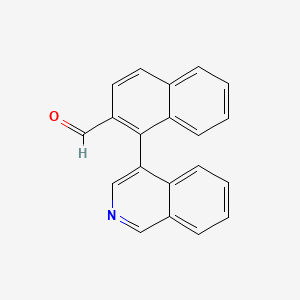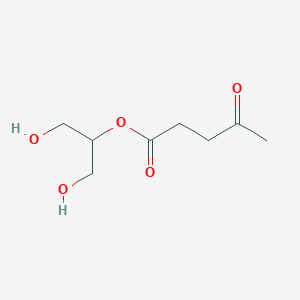
2-(3-Methoxyphenyl)-2-(methylamino)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methoxyphenyl)-2-(methylamino)propanenitrile is an organic compound that belongs to the class of nitriles This compound features a methoxyphenyl group, a methylamino group, and a propanenitrile backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-2-(methylamino)propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxybenzaldehyde and methylamine.
Formation of Intermediate: The aldehyde group of 3-methoxybenzaldehyde reacts with methylamine to form an imine intermediate.
Addition of Nitrile Group: The imine intermediate undergoes a nucleophilic addition with a cyanide source, such as sodium cyanide or potassium cyanide, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Processes: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow reactors.
Catalysts and Solvents: Catalysts such as acids or bases may be used to accelerate the reaction, and solvents like ethanol or methanol can be employed to dissolve the reactants.
化学反応の分析
Types of Reactions
2-(3-Methoxyphenyl)-2-(methylamino)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
Oxidation Products: Oxidized derivatives such as carboxylic acids or aldehydes.
Reduction Products: Primary amines.
Substitution Products: Compounds with different functional groups replacing the methoxy group.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-Methoxyphenyl)-2-(methylamino)propanenitrile depends on its specific application:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules.
Pathways Involved: It may influence biochemical pathways related to its functional groups, such as nitrile or methoxy groups.
類似化合物との比較
2-(3-Methoxyphenyl)-2-(methylamino)propanenitrile can be compared with other similar compounds:
Similar Compounds: 2-(3-Methoxyphenyl)-2-(ethylamino)propanenitrile, 2-(3-Methoxyphenyl)-2-(methylamino)butanenitrile.
特性
CAS番号 |
691346-13-1 |
|---|---|
分子式 |
C11H14N2O |
分子量 |
190.24 g/mol |
IUPAC名 |
2-(3-methoxyphenyl)-2-(methylamino)propanenitrile |
InChI |
InChI=1S/C11H14N2O/c1-11(8-12,13-2)9-5-4-6-10(7-9)14-3/h4-7,13H,1-3H3 |
InChIキー |
MMZXPJQETNQSGV-UHFFFAOYSA-N |
正規SMILES |
CC(C#N)(C1=CC(=CC=C1)OC)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[bis(carboxymethyl)amino]-6-[3-[[3-[[(5S)-5-[bis(carboxymethyl)amino]-5-carboxypentyl]amino]-3-oxopropyl]disulfanyl]propanoylamino]hexanoic acid](/img/structure/B12534196.png)

![(4R)-4-{2-[(E)-(Hydrazinylmethylidene)amino]ethyl}-L-proline](/img/structure/B12534209.png)


![4'-Fluoro[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B12534219.png)
![Tributyl[2-methyl-5-(prop-1-EN-2-YL)phenyl]stannane](/img/structure/B12534225.png)
![1H-Indole, 6-chloro-3-[(4-fluorophenyl)sulfonyl]-1-(4-piperidinylmethyl)-](/img/structure/B12534228.png)

![4-{1-[2-(Dimethylamino)ethyl]-1H-imidazol-2-yl}aniline](/img/structure/B12534232.png)
![2-[(Cyanomethyl)sulfanyl]ethyl 4-methylbenzene-1-sulfonate](/img/structure/B12534238.png)
![4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chloro-1-(2-iodoethyl)benzene](/img/structure/B12534244.png)


